Clentiazem maleate is classified under the category of calcium channel blockers, specifically targeting L-type calcium channels. This classification positions it alongside other similar compounds used in cardiovascular therapy. The chemical structure can be denoted with the molecular formula for the base compound, with maleic acid contributing to its salt form.
The synthesis of Clentiazem maleate involves several key steps:
This synthetic route has been optimized for industrial production, ensuring high purity and yield through controlled reaction conditions and efficient purification techniques.
The molecular structure of Clentiazem maleate can be represented using various chemical notations:
InChI=1S/C22H25ClN2O4S.C4H4O4/c1-14(26)29-20-21(15-5-8-17(28-4)9-6-15)30-19-13-16(23)7-10-18(19)25(22(20)27)12-11-24(2)3;5-3(6)1-2-4(7,8)/b;2-1-/t20-,21+;/m1./s1
FTUXVMVEKYLKGE-WECFPGDBSA-N
CC(=O)O[C@@H]1[C@@H](SC2=C(C=CC(=C2)Cl)N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(=C\C(=O)O)\C(=O)O
These representations provide insights into the stereochemistry and functional groups present in the molecule, critical for understanding its biological activity.
Clentiazem maleate can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its therapeutic efficacy or create analogs for further research .
Clentiazem maleate exerts its pharmacological effects primarily through the inhibition of L-type calcium channels located in cardiac and smooth muscle tissues. By blocking these channels, it reduces intracellular calcium levels, leading to:
This mechanism effectively alleviates symptoms associated with hypertension and angina pectoris by lowering blood pressure and improving blood flow .
Clentiazem maleate appears as a white to off-white crystalline powder. It exhibits good solubility in water due to its maleate salt form, which enhances its bioavailability.
Key chemical properties include:
These properties are significant for formulation development and quality control in pharmaceutical applications .
Clentiazem maleate has several important applications in scientific research:
Clentiazem maleate (CAS No. 96128-92-6) is the maleate salt of clentiazem, a benzothiazepine-class calcium channel blocker. Its systematic IUPAC name is (2S,3S)-8-chloro-5-(2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl acetate (Z)-but-2-enedioate. The molecular formula is C26H29ClN2O8S, with a molecular weight of 565.04 g/mol. The free base (clentiazem) has the molecular formula C22H25ClN2O4S (MW: 448.96 g/mol) and CAS registry number 96125-53-0 [1] [8] [9].
The SMILES notation (CC(O[C@H](C(N(C1=C(S2)C=C(Cl)C=C1)CCN(C)C)=O)[C@]2C3=CC=C(OC)C=C3)=O.O=C(O)/C=C\C(O)=O
) and InChIKey (FTUXVMVEKYLKGE-WECFPGDBSA-N
) explicitly define the stereochemistry and salt bonding. The structure features a benzothiazepine core with chloro, methoxyphenyl, and dimethylaminoethyl substituents, esterified at the 3-position with acetic acid. The maleate anion (C4H4O42-) forms a 1:1 salt with the protonated tertiary amine of clentiazem [4] [9].
Table 1: Identity and Composition of Clentiazem Maleate
Property | Value |
---|---|
CAS Registry Number | 96128-92-6 |
IUPAC Name | (2S,3S)-8-chloro-5-(2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl acetate (Z)-but-2-enedioate |
Molecular Formula | C26H29ClN2O8S |
Molecular Weight | 565.04 g/mol |
Elemental Composition | C 55.27%; H 5.17%; Cl 6.27%; N 4.96%; O 22.65%; S 5.67% |
Synonyms | TA-3090; (S,S)-Clentiazem maleate; Logna (trademark) |
Clentiazem maleate crystallizes as a white crystalline powder with defined stereocenters at positions 2 and 3 of the benzothiazepine ring, both configured in the S-orientation. Single-crystal X-ray diffraction (scXRD) studies confirm the absolute (2S,3S) configuration, which is critical for its calcium channel blocking activity. The crystalline lattice incorporates the maleate anion via proton transfer to the dimethylaminoethyl group, forming a heterosynthon through N–H⁺···O- hydrogen bonds [5] [7] [10].
The space group and unit cell parameters remain unreported in public literature. However, analogous benzothiazepines like diltiazem exhibit monoclinic (P21) or triclinic (P1) systems. The maleate anion’s (Z)-configuration (fumarate isomerism) contributes to crystal packing efficiency. Absolute configuration determination typically employs anomalous dispersion effects in scXRD (e.g., Flack parameter) or chiral reference strategies using salts with enantiopure counterions like L-malate [5] [10].
Optical rotation measurements show [α]D20 = +76.5° (c = 1 in methanol), corroborating the S,S-enantiomeric purity [8].
Clentiazem maleate is a solid powder with a melting point of 160.5–161.5°C (ethanol recrystallized). Its aqueous solubility is limited but dissolves readily in dimethyl sulfoxide (DMSO), facilitating in vitro studies. The salt form enhances water solubility compared to the free base due to ionic dissociation, though quantitative solubility data is not publicly disclosed [4] [8].
Stability assessments indicate a shelf life exceeding 3 years when stored at -20°C in anhydrous conditions. Like other maleate salts, it may undergo pH-dependent degradation via Michael addition at the maleate’s alkene moiety, particularly at pH 5–8.5. Solid-state stability is maintained under ambient shipping conditions, but hygroscopicity risks necessitate desiccated storage [4] [6].
Table 2: Physicochemical Properties of Clentiazem Maleate
Property | Value | Conditions |
---|---|---|
Melting Point | 160.5–161.5°C | Ethanol crystals |
Optical Rotation | [α]D20 = +76.5° | c = 1 in methanol |
Solubility | Soluble in DMSO | >50 mg/mL (estimated) |
Shelf Life | >3 years | -20°C, anhydrous |
Appearance | White crystalline powder |
Salt formation addresses critical limitations of the clentiazem free base, including low aqueous solubility and processing challenges. The selection of maleate as a counterion follows established pharmaceutical salt screening paradigms:
Maleate’s α,β-unsaturated dicarboxylate structure enables π-bond interactions in the crystal lattice, enhancing stability. Nevertheless, the reactive double bond necessitates stability monitoring, as seen in seproxetine maleate, where amine-maleate adducts formed at pH 5.5–8.5 [2] [6].
Table 3: Rationale for Maleate Salt Selection
Factor | Maleate Advantage | Comparison to Alternatives |
---|---|---|
pKa Difference | ΔpKa > 3 ensures stable salt formation | Hydrochloride (ΔpKa >10) may cause hydrolysis |
Hygroscopicity | Low to moderate moisture uptake | Citrate/hydrochloride often highly hygroscopic |
Crystallinity | Forms high-melting, stable crystals | Amorphous forms (e.g., gluconate) complicate manufacturing |
Toxicology | GRAS-listed counterion | Novel counterions require extensive safety testing |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1